N-(2-Acetyl-6-formylpyridin-4-YL)acetamide
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Overview
Description
N-(2-Acetyl-6-formylpyridin-4-YL)acetamide is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is characterized by the presence of both acetyl and formyl functional groups attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-6-formylpyridin-4-YL)acetamide typically involves the reaction of 2-acetyl-6-formylpyridine with acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetyl-6-formylpyridin-4-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The acetyl and formyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-(2-Acetyl-6-formylpyridin-4-YL)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Acetyl-6-formylpyridin-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: A structurally related compound with different functional groups.
2-(Benzo[d]thiazol-2-yl)-N-arylacetamide: Another acetamide derivative with distinct biological activities.
Uniqueness
N-(2-Acetyl-6-formylpyridin-4-YL)acetamide is unique due to the presence of both acetyl and formyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-(2-acetyl-6-formylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3/c1-6(14)10-4-8(11-7(2)15)3-9(5-13)12-10/h3-5H,1-2H3,(H,11,12,15) |
InChI Key |
FELJQLRRQZIPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)NC(=O)C |
Origin of Product |
United States |
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